molecular formula C13H19NO5 B15398691 N-(4-methylphenyl)-beta-D-glucopyranosylamine CAS No. 3228-62-4

N-(4-methylphenyl)-beta-D-glucopyranosylamine

Cat. No.: B15398691
CAS No.: 3228-62-4
M. Wt: 269.29 g/mol
InChI Key: SCLFETMCMRCGEO-UJPOAAIJSA-N
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Description

N-(4-Methylphenyl)-beta-D-glucopyranosylamine is a glycosylamine derivative featuring a beta-D-glucopyranosyl backbone linked to a 4-methylphenyl group via an amine bond. The 4-methylphenyl substituent introduces hydrophobicity and aromaticity, which may enhance binding affinity to hydrophobic enzyme pockets while maintaining water solubility through the polar glucopyranosyl moiety.

Properties

CAS No.

3228-62-4

Molecular Formula

C13H19NO5

Molecular Weight

269.29 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-methylanilino)oxane-3,4,5-triol

InChI

InChI=1S/C13H19NO5/c1-7-2-4-8(5-3-7)14-13-12(18)11(17)10(16)9(6-15)19-13/h2-5,9-18H,6H2,1H3/t9-,10-,11+,12-,13-/m1/s1

InChI Key

SCLFETMCMRCGEO-UJPOAAIJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

CC1=CC=C(C=C1)NC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Biological Activity

N-(4-methylphenyl)-beta-D-glucopyranosylamine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound is a glycosylamine derivative characterized by the attachment of a 4-methylphenyl group to a beta-D-glucopyranosylamine backbone. The synthesis of such compounds often involves glycosylation reactions where the anomeric carbon of glucose is reacted with amines under acidic or enzymatic conditions.

Recent studies have highlighted various synthetic methodologies for creating glycosylamines, including the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other innovative approaches that enhance yield and selectivity in the formation of these biologically relevant compounds .

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies have shown that various derivatives of glycosylamines possess potent antiproliferative effects against different cancer cell lines. For instance, certain compounds within this class have been reported to achieve IC50 values ranging from 4.12 to 66.84 μg/mL across various cancer types, including A549 (lung), HeLa (cervical), and MCF7 (breast) cells .

The mechanism of action appears to involve the modulation of cellular pathways related to apoptosis and cell cycle regulation, although specific pathways for this compound remain to be elucidated.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity against several pathogenic bacteria. Studies indicate that derivatives exhibit strong inhibition against human pathogenic strains, suggesting potential applications in treating bacterial infections .

Table 1 summarizes the biological activities observed for this compound and its derivatives:

Activity Type Cell Line/Organism IC50 (μg/mL) Notes
AnticancerA54931.85 - 81.26Potent antiproliferative activity
AnticancerHeLa27.78 - 49.71Effective against cervical cancer
AnticancerMCF74.12 - 66.84High activity in breast cancer
AntibacterialVarious strainsVariesStrong inhibition against pathogens

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on a series of glycosylamines, including this compound, revealed significant cytotoxic effects on cancer cell lines when assessed through MTT assays. The findings indicated that compounds with specific structural features exhibited enhanced biological activity, emphasizing the importance of molecular structure in therapeutic efficacy .
  • Molecular Docking Studies : Computational analyses have been employed to predict the binding affinities of this compound with target proteins involved in cancer progression and bacterial resistance mechanisms. These studies suggest that the compound may interact favorably with DNA and various protein targets, which could explain its observed biological activities .
  • Pharmacological Evaluation : Further pharmacological evaluations are recommended to explore the full therapeutic potential of this compound, particularly in combination therapies for cancer treatment or as an antibacterial agent.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

N-Acetyl-beta-D-glucopyranosylamine
  • Substituent : Acetyl group (-COCH₃).
  • Molecular Weight: ~265 g/mol (estimated from C₈H₁₅NO₆).
  • Key Features : Smaller, polar substituent with hydrogen-bonding capacity.
  • Biological Activity : Potent inhibitor of glycogen phosphorylase (IC₅₀ ~50 µM) due to strong hydrogen bonding with the enzyme’s active site .
  • Structural Data : Crystallographic studies reveal a planar conformation with the acetyl group oriented toward solvent-exposed regions, facilitating enzyme interactions .
N-(Carboxycarbonyl)-beta-D-glucopyranosylamine (4GP)
  • Substituent : Carboxycarbonyl group (-OOC-CONH-).
  • Molecular Weight: ~309 g/mol (C₉H₁₅NO₈).
  • Key Features : Highly polar and acidic, with increased solubility in aqueous media.
  • Structural Data: Contains 30 atoms, 5 chiral centers, and a formal charge of 0. The carboxycarbonyl group forms intramolecular hydrogen bonds, stabilizing the glucopyranosyl ring in a chair conformation .
N-{[4-(Trifluoromethyl)benzoyl]carbamoyl}-beta-D-glucopyranosylamine (62N)
  • Substituent : 4-Trifluoromethylbenzoyl group.
  • Molecular Weight : 394 g/mol (C₁₅H₁₇F₃N₂O₇).
  • Key Features : Bulky, electron-withdrawing substituent; enhances metabolic stability and enzyme affinity via π-π stacking and hydrophobic interactions .
N-[(4-tert-Butylbenzoyl)carbamoyl]-beta-D-glucopyranosylamine (F85)
  • Substituent : 4-tert-Butylbenzoyl group.
  • Molecular Weight : 382 g/mol (C₁₈H₂₆N₂O₇).
  • Key Features : Extremely bulky substituent; improves lipophilicity but may reduce solubility.
N-(4-Methylphenyl)-beta-D-glucopyranosylamine
  • Substituent : 4-Methylphenyl group.
  • Molecular Weight: ~311 g/mol (estimated from C₁₃H₁₉NO₅).
  • Key Features : Moderately hydrophobic aromatic group; balances solubility and binding affinity.
  • Hypothesized Activity: Likely inhibits glycogen phosphorylase via a combination of hydrophobic interactions (4-methylphenyl) and hydrogen bonding (glucopyranosyl) .

Table 1: Structural and Functional Comparison

Compound Substituent Molecular Weight (g/mol) Key Interactions Biological Activity
N-Acetyl-beta-D-glucopyranosylamine Acetyl ~265 Hydrogen bonding Glycogen phosphorylase inhibitor
N-(Carboxycarbonyl)-beta-D-glucopyranosylamine Carboxycarbonyl ~309 Intramolecular H-bonds Unknown
62N 4-Trifluoromethylbenzoyl 394 π-π stacking, hydrophobic Unknown (potential stability)
F85 4-tert-Butylbenzoyl 382 Hydrophobic Unknown
This compound 4-Methylphenyl ~311 Hydrophobic, H-bonding Hypothesized enzyme inhibitor

Crystallographic and Packing Behavior

  • Halophenyl Analogues (): Substitution with halogens (Cl, Br) in similar aromatic glycosylamines resulted in significant dihedral angles (~56°) between aromatic rings and influenced crystal packing via weak C–H⋯X and π–π interactions. This implies that even minor substituent changes (e.g., methyl vs. halogen) alter molecular conformation and stability .
  • This compound: Expected to exhibit similar packing behavior, with the methyl group contributing to steric hindrance and stabilizing hydrophobic interactions in the solid state.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-methylphenyl)-β-D-glucopyranosylamine, and how can purity be optimized?

  • Methodology : The synthesis typically involves coupling 4-methylaniline with a protected β-D-glucopyranosyl donor. For example, tetra-O-acetyl-β-D-glucopyranosyl bromide can react with 4-methylaniline under basic conditions (e.g., NaHCO₃) in anhydrous DMF, followed by deprotection with sodium methoxide . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirmed by HPLC (>95% purity).
  • Key Considerations : Protect amine groups during glycosylation to avoid side reactions. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane).

Q. How is the structural integrity of N-(4-methylphenyl)-β-D-glucopyranosylamine validated?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm glycosidic bond formation (e.g., δ ~5.0 ppm for anomeric proton, J = 8–9 Hz for β-configuration).
  • Mass Spectrometry : ESI-MS (m/z calculated for C₁₃H₁₉NO₅: 293.12; observed: 293.1 [M+H]⁺).
  • X-ray Diffraction : Single-crystal analysis resolves bond lengths (e.g., C1-N1 bond ~1.45 Å) and confirms stereochemistry .

Q. What in vitro assays are used to assess its glycogen phosphorylase inhibitory activity?

  • Protocol : Use recombinant human muscle glycogen phosphorylase b. Monitor activity spectrophotometrically (340 nm) via phosphate release from glucose-1-phosphate. Include controls (e.g., caffeine as a known inhibitor) .
  • Data Interpretation : Calculate IC₅₀ values (reported range: 10–50 µM for derivatives) and compare with N-acetyl-β-D-glucopyranosylamine (IC₅₀ = 5 µM) .

Advanced Research Questions

Q. How do crystallographic studies inform the binding mechanism of N-(4-methylphenyl)-β-D-glucopyranosylamine to glycogen phosphorylase?

  • Methods : Co-crystallize the compound with glycogen phosphorylase (PDB: 2QLM) using 2.1 Å X-ray diffraction. Analyze the allosteric binding site near Ser14/Phe285 via PyMOL .
  • Key Findings : The 4-methylphenyl group occupies a hydrophobic pocket, while the glucopyranosyl moiety forms hydrogen bonds with Asn284/His341. Compare with N-benzoyl derivatives (PDB: 2PYD) to identify steric effects .

Q. What computational strategies resolve contradictions between binding affinity and inhibitory potency?

  • Approach : Perform molecular dynamics (MD) simulations (AMBER/CHARMM) to assess ligand flexibility in the binding pocket. Pair with free-energy perturbation (FEP) to quantify contributions of substituents (e.g., 4-methyl vs. 4-nitro groups) .
  • Case Study : Derivatives with higher hydrophobicity (e.g., 4-methylphenyl) show stronger van der Waals interactions but reduced solubility, explaining discrepancies between in vitro and cellular assays.

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Design Framework :

  • Substituent Screening : Replace 4-methyl with electron-withdrawing groups (e.g., 4-CF₃) to enhance polar interactions.
  • Glycosyl Modifications : Introduce 2-deoxy or 6-azido groups to improve metabolic stability .
    • Validation : Test analogs in hepatocyte assays (IC₅₀ < 1 µM achieved for 6-azido derivatives) .

Q. What methodologies address solubility limitations in cellular studies?

  • Solutions :

  • Prodrug Design : Synthesize peracetylated precursors (e.g., tetra-O-acetyl derivative) to enhance membrane permeability .
  • Nanocarriers : Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release in hepatic cells .

Future Directions

  • Explore cryo-EM for dynamic inhibition profiling.
  • Develop bifunctional inhibitors targeting both allosteric and active sites .

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